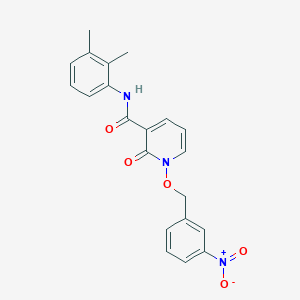
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor that targets the protein PDK1. PDK1 is a key regulator of the PI3K/Akt/mTOR signaling pathway, which is involved in many cellular processes such as cell growth, proliferation, and survival.
Mécanisme D'action
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide targets PDK1, which is a key regulator of the PI3K/Akt/mTOR signaling pathway. By inhibiting PDK1, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can block the activation of Akt and downstream signaling pathways, leading to the inhibition of cell growth and survival. N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can inhibit cell growth and induce apoptosis. In addition, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. In non-cancer cells, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide can improve glucose tolerance and insulin sensitivity, potentially leading to improved metabolic health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide in lab experiments is its specificity for PDK1. This allows researchers to study the effects of PDK1 inhibition on various cellular processes without interfering with other signaling pathways. However, one limitation of using N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide is its potential toxicity, as it can induce apoptosis in both cancer and non-cancer cells. Therefore, careful consideration must be given to the dosage and duration of treatment in lab experiments.
Orientations Futures
There are several future directions for the study of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide. One direction is to further investigate its potential therapeutic applications, particularly in combination with other cancer treatments. Another direction is to study the effects of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide on other cellular processes beyond the PI3K/Akt/mTOR signaling pathway. Additionally, the development of more potent and selective PDK1 inhibitors could lead to improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide involves several steps, including the preparation of the pyridazine intermediate and the coupling of the sulfonamide and trifluoromethylbenzene groups. The final product is obtained through a purification process using chromatography. The synthesis of N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In addition, N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has been found to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. N-(3-(6-ethoxypyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide has also been studied for its potential use in the treatment of diabetes, as it can improve glucose tolerance and insulin sensitivity.
Propriétés
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S/c1-2-28-18-11-10-16(23-24-18)13-6-5-7-14(12-13)25-29(26,27)17-9-4-3-8-15(17)19(20,21)22/h3-12,25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRRZCHWEYNZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-1-methyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2899351.png)
![N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide](/img/structure/B2899352.png)


![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2899359.png)
![(4-Methoxyphenyl){2-[(4-methylphenyl)amino]pteridin-4-yl}amine](/img/structure/B2899360.png)




![N-benzyl-N-ethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

![7-(4-chlorophenyl)-N,2,4-trimethylpyrrolo[1,2-a]pyrimidine-8-carboxamide](/img/structure/B2899373.png)